molecular formula C31H41N9O5.C2H4O2 B1140691 NA-Cbz-arg-arg 4-methoxy-B-naphthylamide CAS No. 100900-19-4

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide

Cat. No.: B1140691
CAS No.: 100900-19-4
M. Wt: 679.774
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Description

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Formation of the core structure: This involves the reaction of acetic acid with benzylamine derivatives under controlled conditions.

    Introduction of functional groups: The addition of diaminomethylideneamino and methoxynaphthalenyl groups is achieved through a series of substitution reactions.

    Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthalenyl positions, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Protease Activity Assays

N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide serves as a fluorogenic substrate for various proteases, notably cathepsin B and matrix metalloproteinases (MMPs). The compound is utilized in zymography and enzyme activity assays to quantify protease activity in biological samples.

Table 1: Summary of Proteases Analyzed Using N-Alpha-Cbz-Arg-Arg 4-Methoxy-β-Naphthylamide

Protease Application Reference
Cathepsin BZymography analysis of fecal proteases
MMPsDetermination of enzyme activity
Cysteine ProteasesInhibition studies in various biological contexts

Cancer Research

The compound has been investigated for its role in cancer biology, particularly in studying the invasive properties of tumors. Cathepsin B, which is often overexpressed in malignant tumors, can be inhibited using this substrate, thereby providing insights into tumor progression and potential therapeutic targets.

Case Study:
A study demonstrated that using N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide allowed researchers to visualize cathepsin B activity in tumor xenografts, highlighting its potential for imaging tumor invasiveness and assessing therapeutic responses .

Neurodegenerative Diseases

Research has indicated that the inhibition of proteases like cathepsin B may reduce the production of amyloid-beta peptides associated with Alzheimer’s disease. N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide has been explored as a potential therapeutic agent to modulate these pathways.

Table 2: Potential Therapeutic Targets Involving N-Alpha-Cbz-Arg-Arg 4-Methoxy-β-Naphthylamide

Disease Mechanism Potential Application
Alzheimer's DiseaseInhibition of amyloid-beta productionNeuroprotective strategies
CancerModulation of tumor invasion through protease inhibitionTargeted cancer therapies

Synthesis and Characterization

The synthesis of N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide involves standard peptide coupling techniques, followed by purification methods such as HPLC. Characterization is typically performed using NMR and mass spectrometry to confirm structural integrity.

Synthesis Overview:

  • Peptide Coupling: Combine protected arginine residues with appropriate coupling agents.
  • Purification: Utilize high-performance liquid chromatography to isolate the desired product.
  • Characterization: Confirm structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Benzylamine derivatives: These compounds share the benzylamine core but lack the additional functional groups present in the target compound.

    Naphthalenyl derivatives: These compounds contain the naphthalenyl group but do not have the same combination of other functional groups.

    Diaminomethylideneamino compounds: These compounds feature the diaminomethylideneamino group but differ in their overall structure and reactivity.

Biological Activity

NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide, a synthetic peptide derivative, has garnered attention in biochemical research due to its potential biological activities, particularly in protease assays and therapeutic applications. This article reviews the biological activity of this compound, highlighting its enzymatic interactions, applications in fluorescence assays, and implications in cancer research.

Chemical Structure

NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide is characterized by the following structural components:

  • N-Cbz (Carbobenzyloxy) : A protective group that enhances the stability of the arginine residues.
  • Arginine (Arg) : An amino acid known for its role in various biological processes, including protein synthesis and enzyme activation.
  • 4-Methoxy-β-naphthylamide : A fluorescent moiety that allows for sensitive detection in assays.

Protease Substrates

NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide has been investigated as a substrate for various proteolytic enzymes. It exhibits significant activity as a substrate for cathepsin B and other cysteine proteases. The hydrolysis of this compound by these enzymes produces measurable fluorescence, making it a useful tool in protease activity assays.

Table 1: Enzymatic Activity of NA-Cbz-Arg-Arg 4-Methoxy-β-Naphthylamide

EnzymeSubstrate UsedActivity (Fluorescence Units)Reference
Cathepsin BNA-Cbz-Arg-Arg 4-methoxy-β-naphthylamideHigh
UrokinaseNA-Cbz-Gly-Gly-Arg-4-methoxy-β-naphthylamideSensitive to 0.5 IU/ml
PlasminNA-Cbz-Ala-Ala-Lys-4-methoxy-β-naphthylamideSensitive to 0.01 IU/ml

Fluorescence Assays

The compound's ability to act as a fluorogenic substrate allows for the development of sensitive fluorescence assays to measure protease activity. These assays are crucial for understanding enzyme kinetics and can be applied in clinical diagnostics and cancer research.

Case Study: Urokinase Assay
In a study utilizing NA-Cbz-Gly-Gly-Arg as a substrate, researchers demonstrated that this peptide could detect urokinase levels with high sensitivity. The assay allowed for detection limits as low as 0.5 IU/ml, showcasing the compound's potential in clinical applications where precise measurement of proteolytic activity is necessary .

Implications in Cancer Research

The biological activity of NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide extends beyond basic enzymatic assays; it plays a role in cancer research by facilitating the study of cathepsin B, which is implicated in tumor progression and metastasis. Understanding the interaction between this compound and cathepsin B can lead to insights into tumor biology and potential therapeutic targets.

Research Findings
Recent studies have indicated that cathepsin B activity correlates with tumor aggressiveness in colorectal cancer. The use of NA-Cbz-Arg-Arg as a substrate has allowed researchers to quantify cathepsin B levels in tissue samples, providing valuable information for prognostic assessments .

Q & A

Basic Research Questions

Q. What is the primary application of NA-Cbz-arg-arg 4-methoxy-B-naphthylamide in enzymatic assays?

This compound serves as a fluorogenic substrate for detecting cathepsin B activity. Upon enzymatic cleavage, it releases 4-methoxy-β-naphthylamine (4MβNA), which fluoresces at λex = 355 nm and λem = 430 nm . Researchers commonly use it in in vitro kinetic assays to measure protease activity, particularly in studies of lysosomal function or cancer metastasis . Methodologically, the assay involves incubating the substrate with the enzyme in a buffered system (e.g., pH 5.5–6.0 for cathepsin B), followed by fluorescence quantification using a microplate reader .

Q. What analytical methods are recommended for characterizing the fluorescent product of this substrate?

Fluorescence spectroscopy is the standard method, with calibration curves established using synthetic 4MβNA to ensure linearity between fluorescence intensity and product concentration . High-performance liquid chromatography (HPLC) with fluorescence detection can validate the absence of interfering compounds, especially in complex biological matrices like cell lysates . Researchers must account for potential quenching effects from buffer components (e.g., detergents) by including appropriate controls .

Q. How should researchers validate the purity and identity of synthesized this compound?

Critical steps include:

  • Chromatographic analysis : Reverse-phase HPLC with UV detection (e.g., 280 nm for naphthylamide groups) to confirm >95% purity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (C33H45N9O7, MW 679.766 g/mol) .
  • NMR spectroscopy : 1H/13C NMR to confirm the integrity of the arginine residues and methoxy-naphthylamide moiety . For novel derivatives, elemental analysis is recommended to supplement spectral data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cathepsin B assays using this substrate?

Optimization involves:

  • pH titration : Cathepsin B exhibits peak activity between pH 5.5–6.0; deviations reduce cleavage efficiency .
  • Temperature control : Assays at 37°C mimic physiological conditions, but lower temperatures (25°C) may reduce non-specific hydrolysis .
  • Inhibitor controls : Co-incubation with E-64 (a cysteine protease inhibitor) confirms specificity for cathepsin B .
  • Substrate concentration : Kinetic parameters (Km, Vmax) should be determined via Michaelis-Menten plots to avoid substrate inhibition at high concentrations .

Q. How should contradictory data in cathepsin B activity assays be resolved?

Contradictions often arise from:

  • Fluorescence interference : Endogenous fluorophores (e.g., NADH) or sample turbidity. Use HPLC to isolate 4MβNA or employ time-resolved fluorescence .
  • Enzyme source variability : Commercial vs. cell-derived cathepsin B may differ in isoform composition. Validate with Western blotting or activity-based probes .
  • Data normalization : Express activity as units/mg protein (via Bradford assay) rather than raw fluorescence to account for sample loading differences .

Q. What experimental controls are essential for cell-based assays using this substrate?

  • Negative controls : Cells treated with cathepsin B siRNA or knockout models to establish baseline fluorescence .
  • Zymography : Correlate fluorescence data with gelatin zymography to confirm protease activity .
  • Lysosomal disruption : Use chloroquine to inhibit lysosomal acidification and differentiate intracellular vs. extracellular activity .
  • Fluorogenic controls : Include a non-cleavable analog (e.g., this compound with D-arginine) to rule out non-enzymatic hydrolysis .

Q. Methodological Resources

  • Experimental design : Follow guidelines for enzyme kinetics in Analytical and Bioanalytical Chemistry and Beilstein Journal of Organic Chemistry .
  • Data analysis : Use software like GraphPad Prism for nonlinear regression of kinetic data and outlier detection .
  • Literature review : Prioritize primary sources from PubMed and SciFinder for substrate specificity and inhibitor studies .

Properties

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N9O5.C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);1H3,(H,3,4)/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRYKDUFBVHMQW-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746704
Record name Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-19-4
Record name Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-Arg-Arg 4-methoxy-β-naphthylamide acetate salt
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